molecular formula C12H11N3O3 B1417552 (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 303994-84-5

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B1417552
M. Wt: 245.23 g/mol
InChI Key: LVRIUZAILUDCAT-UXBLZVDNSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound . This can include the types of reactions used, the starting materials, the conditions under which the synthesis occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds that hold these atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes . It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability . These properties can give insights into how the compound behaves under different conditions.

Scientific Research Applications

Chemical Reactions and Products

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide is involved in various chemical reactions, leading to different products. For instance, O'Callaghan et al. (1999) discussed the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, leading to products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates (O'Callaghan et al., 1999). These reactions highlight the compound's versatility in synthesizing diverse chemical structures.

Structural and Molecular Analysis

Ghosh et al. (2000) described the molecular structures of compounds similar to (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide, noting their potential as inhibitors of Bruton's tyrosine kinase (BTK). The study highlights the compounds' planarity and intramolecular hydrogen bonding, which are crucial for their biological activity (Ghosh et al., 2000).

Application in Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives, including structures similar to our compound of interest, as corrosion inhibitors in nitric acid solutions. The study provides insights into their effectiveness in protecting metals against corrosion, offering potential applications in industrial settings (Abu-Rayyan et al., 2022).

Biomedical Applications

In biomedical research, compounds structurally related to (2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide have been studied for their therapeutic potential. For example, Ghosh et al. (1999) discussed analogs of A77 1726, a metabolite of the immunosuppressive drug leflunomide, which is known to inhibit the epidermal growth factor receptor (EGFR) (Ghosh et al., 1999). This suggests the potential for similar compounds to be used in therapeutic contexts, particularly in immunosuppression and cancer treatment.

Optical and Electronic Properties

Song et al. (2015) examined the optical properties of 3-aryl-2-cyano acrylamide derivatives, highlighting their distinct optical properties due to different stacking modes. This research underscores the potential of such compounds in developing materials with unique optical characteristics (Song et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound . It includes toxicity information, safety precautions, and proper disposal methods.

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis or use of the compound could be improved .

properties

IUPAC Name

(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-11-4-2-9(3-5-11)6-10(7-13)12(16)14-8-15-17/h2-6,8,17H,1H3,(H,14,15,16)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRIUZAILUDCAT-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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